molecular formula C19H16ClN3O2 B15166519 N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea CAS No. 642085-04-9

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea

Cat. No.: B15166519
CAS No.: 642085-04-9
M. Wt: 353.8 g/mol
InChI Key: LPVCLAONVZQQRX-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea is a synthetic urea derivative intended for research applications. Urea and thiourea derivatives are a significant class of compounds in medicinal chemistry, widely investigated for their potential as enzyme inhibitors. Specifically, such compounds have been explored as inhibitors of urease, a nickel-containing enzyme that is a virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis . The molecular structure of this compound, which features a chloro-substituted phenyl ring connected to a phenylurea core via a pyridinyloxymethyl linker, suggests potential for diverse biological activity and makes it a candidate for use in structure-activity relationship (SAR) studies. Researchers may utilize this compound in biochemical assays to explore its inhibitory effects on specific enzymatic pathways or in hit-to-lead optimization campaigns. The exact mechanism of action, specific research applications, and pharmacological profile for this compound have not been fully characterized and require further investigation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

642085-04-9

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

1-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]-3-phenylurea

InChI

InChI=1S/C19H16ClN3O2/c20-18-9-8-16(23-19(24)22-15-5-2-1-3-6-15)11-14(18)13-25-17-7-4-10-21-12-17/h1-12H,13H2,(H2,22,23,24)

InChI Key

LPVCLAONVZQQRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea typically involves the reaction of 4-chloro-3-(pyridin-3-yloxymethyl)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Applications/Activity Reference ID
Target Compound R1: 4-Cl, 3-(pyridin-3-yloxy)methylphenyl C19H15ClN3O2 ~352.8 (calc.) Under investigation (presumed) -
CTPPU (N-(4-Cl-3-(CF3)phenyl)-N'-phenylurea) R1: 4-Cl, 3-CF3-phenyl C14H10ClF3N2O 314.697 Anticancer (NSCLC inhibition)
Forchlorfenuron (CPPU) R1: 2-Cl-4-pyridyl C12H10ClN3O 247.68 Plant growth regulator
N-(4-Cyanophenyl)-N'-phenylurea R1: 4-cyanophenyl C14H11N3O 237.26 Chemical intermediate

Key Observations :

  • Trifluoromethyl vs. In contrast, the target compound’s pyridin-3-yloxy group may confer hydrogen-bonding capacity or π-π stacking interactions due to the pyridine ring’s nitrogen atom .
  • Chloropyridyl vs. Chlorophenyl : Forchlorfenuron (CPPU) substitutes the phenyl ring with a 2-chloro-4-pyridyl group, enabling its role as a cytokinin mimic in agriculture . The target compound’s pyridin-3-yloxy-methyl substitution distinguishes it from CPPU in both steric and electronic properties.
Anticancer Activity
  • CTPPU: Demonstrates potent antiproliferative effects against non-small cell lung cancer (NSCLC) cells (IC50 ~5–10 μM) by inducing G1/S cell cycle arrest .

Biological Activity

N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Chemical Formula: C19H16ClN3O2
  • Molecular Weight: 353.80 g/mol
  • IUPAC Name: this compound
  • CAS Number: Not available

The compound is categorized as an anilide, which suggests that it may interact with various biological targets, particularly those involved in cellular signaling and proliferation. The presence of the pyridine moiety is notable for its ability to engage in hydrogen bonding and π-π stacking interactions, enhancing the compound's binding affinity to target proteins.

Biological Activity

Research indicates that this compound exhibits multiple biological activities, including:

  • Antitumor Activity:
    • The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have reported IC50 values in the micromolar range against melanoma and breast cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition:
    • It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to reduced proliferation of rapidly dividing cells such as cancer cells .
  • Antimicrobial Properties:
    • Preliminary studies indicate that this compound may possess antimicrobial effects against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of this compound, researchers treated human melanoma cells with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction in treated cells compared to controls.

Case Study 2: DHFR Inhibition

Another study focused on the inhibition of DHFR by this compound. Using an enzyme activity assay, it was found that this compound inhibited DHFR with an IC50 value of 0.15 µM. This inhibition correlated with a decrease in tetrahydrofolate levels within treated cells, confirming its potential as a therapeutic agent in cancers reliant on folate metabolism.

Comparative Analysis

PropertyThis compoundPiritrexim (similar structure)
Molecular Weight353.80 g/mol394.40 g/mol
Antitumor ActivityIC50 ~ 5 µM (melanoma)IC50 ~ 10 µM (various cancers)
DHFR InhibitionIC50 ~ 0.15 µMIC50 ~ 0.20 µM
MechanismApoptosis induction, cell cycle arrestAntifolate action

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